molecular formula C11H12N2O B11905573 8-Amino-2,4-dimethylquinolin-7-ol

8-Amino-2,4-dimethylquinolin-7-ol

Katalognummer: B11905573
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: KSBRQHQMAGQECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-2,4-dimethylquinolin-7-ol is a heterocyclic aromatic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,4-dimethylquinolin-7-ol can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches are increasingly being adopted to improve yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-2,4-dimethylquinolin-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activities .

Wirkmechanismus

The mechanism of action of 8-Amino-2,4-dimethylquinolin-7-ol involves its interaction with various molecular targets and pathways. In the context of its antimalarial activity, the compound is believed to accumulate within the mitochondria of the parasite, causing swelling and structural changes within the inner membranes . This disrupts the parasite’s energy production and leads to its death. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Amino-2,4-dimethylquinolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various chemical, biological, and industrial applications.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

8-amino-2,4-dimethylquinolin-7-ol

InChI

InChI=1S/C11H12N2O/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12/h3-5,14H,12H2,1-2H3

InChI-Schlüssel

KSBRQHQMAGQECU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C=CC(=C2N)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.